4-(Tert-butyl)-2-iodo-1-nitrobenzene
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Overview
Description
4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C10H12INO2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-iodo-1-nitrobenzene typically involves the nitration of 4-(Tert-butyl)-2-iodotoluene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(Tert-butyl)-2-methoxy-1-nitrobenzene when using sodium methoxide.
Reduction: 4-(Tert-butyl)-2-iodo-1-aminobenzene is formed upon reduction of the nitro group.
Oxidation: Oxidation of the tert-butyl group can yield 4-(Tert-butyl)-2-iodo-1-nitrobenzyl alcohol.
Scientific Research Applications
4-(Tert-butyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to cytotoxic effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-2-iodotoluene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Tert-butyl)-2-nitrotoluene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
4-(Tert-butyl)-2-iodo-1-aminobenzene: The reduced form of 4-(Tert-butyl)-2-iodo-1-nitrobenzene, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Biological Activity
4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound characterized by its unique structural features, including a tert-butyl group, an iodine atom, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
CAS Number | 928839-90-1 |
Molecular Formula | C10H12INO2 |
Molecular Weight | 305.11 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)I)C(=O)N+[O-] |
Synthesis
The synthesis of this compound typically involves the iodination of a nitro-substituted benzene derivative followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. This method allows for the selective introduction of iodine at the desired position on the aromatic ring.
- Enzyme Inhibition : Compounds containing nitro groups can interact with thiol groups in proteins, potentially inhibiting enzyme activity. This may lead to alterations in metabolic pathways and cellular functions.
- Antimicrobial Activity : Nitro compounds are often investigated for their antimicrobial properties. The presence of iodine may enhance their reactivity towards microbial targets.
- Antitumor Activity : Similar iodinated nitro compounds have demonstrated selective cytotoxicity towards tumor cells, possibly through mechanisms involving reactive intermediates that induce apoptosis.
Study on Iodinated Nitro Compounds
A study investigating the effects of various iodinated nitro compounds on tumor cells revealed that these compounds could selectively induce cell death through apoptosis mechanisms. The reduction of the nitro group to a more reactive species was crucial for this activity, demonstrating a potential pathway for further exploration with this compound .
Antimicrobial Activity
Research has indicated that similar nitro-substituted compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar activities, warranting further investigation .
Comparative Analysis with Related Compounds
To better understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds:
Properties
Molecular Formula |
C10H12INO2 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
4-tert-butyl-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |
InChI Key |
OZXXNJXAGKBWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
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